3-(Hydroxymethyl)-8-methoxychromone
Description
3-(Hydroxymethyl)-8-methoxychromone is a chromone derivative characterized by a hydroxymethyl group at position 3 and a methoxy group at position 8 on the chromone backbone (benzopyran-4-one). Chromones are naturally occurring or synthetic compounds with diverse biological activities, including anti-inflammatory, antioxidant, and antiallergic properties.
Properties
CAS No. |
37770-79-9 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(hydroxymethyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6,12H,5H2,1H3 |
InChI Key |
JJLDSEURXVLQMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC=C(C2=O)CO |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2=O)CO |
Other CAS No. |
37770-79-9 |
Synonyms |
3-(hydroxymethyl)-8-methoxychromone W-8011 W8011 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Structure : The compound’s structure includes a γ-pyrone ring substituted with polar functional groups, influencing its solubility and reactivity.
- Biological Activity : Studies in rats demonstrate that 3-(Hydroxymethyl)-8-methoxychromone and its metabolite, 3-carboxy-8-methoxychromone, exhibit antiallergy activity by inhibiting histamine release in vivo .
- Metabolism: Upon oral administration in rats, it undergoes oxidation to 3-carboxy-8-methoxychromone and ring scission to form 2-hydroxy-3-methoxyacetophenone, with glucuronide and sulfate conjugates identified in urine .
Comparison with Structurally Similar Chromone Derivatives
Structural Analogs and Substituent Effects
The biological activity of chromones is highly dependent on substituent type and position. Below is a comparative analysis of this compound and its analogs:
Metabolic Pathways and Bioactivity
This compound vs. 3-Carboxy-8-methoxychromone :
- Comparison with Balanophonin: Balanophonin (a related benzofuran-chromone hybrid) shares the 3-hydroxymethyl and methoxy substituents but includes additional aromatic rings. This structural complexity may confer distinct pharmacological uses (e.g., anti-inflammatory or antiviral activity) but complicates direct comparison .
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